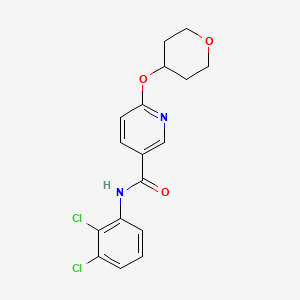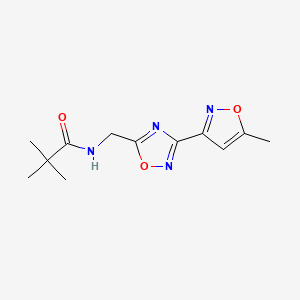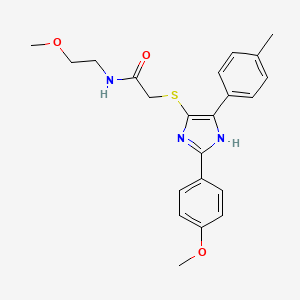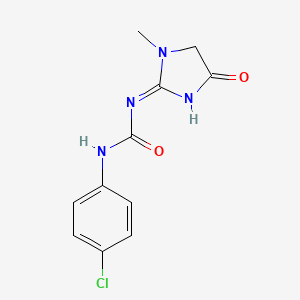
N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3 and its molecular weight is 367.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Analogues and Biological Activity
Nicotinamide derivatives, like the fluorescent analog nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for biochemical research, offering tools for studying enzyme-catalyzed reactions and intramolecular interactions disrupted by enzymatic hydrolysis. This demonstrates the utility of nicotinamide derivatives in probing biochemical pathways and enzymatic mechanisms (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential in the development of herbicides. These compounds exhibit significant herbicidal activity against various plants, indicating the versatility of nicotinamide derivatives in agricultural applications (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Nutritional and Clinical Applications
Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism and has been identified as a robust cytoprotectant. It influences oxidative stress and modulates pathways related to cellular survival, showcasing its therapeutic potential across a range of disorders, including immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Antimicrobial and Tuberculosis Treatment
Nicotinamidase, a key enzyme in the NAD+ salvage pathway, is targeted by pyrazinamide, a prodrug for tuberculosis treatment. This showcases the role of nicotinamide derivatives in developing antimicrobial strategies, highlighting the importance of understanding these compounds' biochemical pathways for therapeutic applications (Seiner, Hegde, & Blanchard, 2010).
Redox Chemistry and Biocatalysis
Synthetic nicotinamide cofactor analogues are being explored for their applications in redox chemistry and biocatalysis. These analogues, including 1,4-dihydronicotinamide derivatives, serve as models for NAD(P)H in enzymatic and nonenzymatic reactions, indicating the broad potential of nicotinamide derivatives in chemical synthesis and bioengineering (Paul, Arends, & Hollmann, 2014).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-2-1-3-14(16(13)19)21-17(22)11-4-5-15(20-10-11)24-12-6-8-23-9-7-12/h1-5,10,12H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQKGRKLBGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)


![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)




![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

